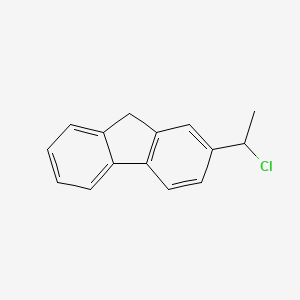

2-(1-chloroethyl)-9H-fluorene

説明

2-(1-Chloroethyl)-9H-fluorene is a fluorene derivative featuring a chloroethyl (-CH₂CH₂Cl) substituent at the 2-position of the fused aromatic bicyclic system. Fluorene derivatives are widely studied for their optoelectronic properties, pharmaceutical applications, and reactivity in organic synthesis.

特性

CAS番号 |

42914-78-3 |

|---|---|

分子式 |

C15H13Cl |

分子量 |

228.71 g/mol |

IUPAC名 |

2-(1-chloroethyl)-9H-fluorene |

InChI |

InChI=1S/C15H13Cl/c1-10(16)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,10H,9H2,1H3 |

InChIキー |

KTAMXLCAEMVOKY-UHFFFAOYSA-N |

正規SMILES |

CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogues

Substituent Position and Electronic Effects

2-Chloro-9H-fluorene (CAS 2523-44-6)

- Structure : Chlorine atom at position 2.

- Properties : Simpler substituent with strong electron-withdrawing effects, reducing HOMO energy (increasing oxidation resistance).

2-Nitro-9H-fluorene (CAS 607-57-8)

- Structure: Nitro group (-NO₂) at position 2.

- Properties : Strong electron-withdrawing nitro group lowers LUMO energy, enhancing charge transport in optoelectronic materials.

9-Isopropyl-9H-fluorene (CAS 3299-99-8)

Functional Group Comparisons

Lumefantrine (9-(p-Chlorobenzylidene)-2,7-dichloro-9H-fluorene)

- Structure: Chlorine at positions 2 and 7; 4-position 2-(dibutylamino)-1-hydroxyethyl group.

- Properties : Lipophilic (oil-soluble), antimalarial activity due to aromatic chlorination and tertiary amine group.

- Contrast : Multiple substituents enhance bioactivity, whereas 2-(1-chloroethyl)-9H-fluorene’s single substituent may limit pharmacological utility but simplify synthesis .

1-(2-Chloroethyl)-3-(9H-fluoren-9-yl)urea (CAS 101282-19-3)

- Structure : Urea linkage with a chloroethyl group.

- Applications: Potential anticancer agent, analogous to nitrosoureas (e.g., carmustine) .

Acetylated Derivatives (e.g., 2-Acetyl-9H-fluorene)

- Structure : Acetyl (-COCH₃) at position 2.

- Properties : Electron-withdrawing acetyl group reduces fluorescence quantum yield (φFL = 0.31–0.99 in related compounds) compared to alkyl halides.

- Synthesis : Friedel-Crafts acetylation yields mixtures; chloroethyl groups may offer better regioselectivity .

Physicochemical Properties

| Compound | Substituent(s) | Solubility | HOMO (eV) | LUMO (eV) | Key Applications |

|---|---|---|---|---|---|

| 2-(1-Chloroethyl)-9H-fluorene | -CH₂CH₂Cl (2-position) | Likely lipophilic* | N/A | N/A | Organic synthesis, drug intermediates |

| 2-Chloro-9H-fluorene | -Cl (2-position) | Insoluble in water | ~5.5† | ~3.0† | Synthetic intermediate |

| Lumefantrine | -Cl (2,7), -CH(OH)CH₂N(Bu)₂ (4) | Oil-soluble | N/A | N/A | Antimalarial drug |

| 2-Acetyl-9H-fluorene | -COCH₃ (2-position) | Moderate polarity | 5.43–5.84 | 2.59–3.36 | OLEDs, fluorescent probes |

*Inferred from chloroethyl’s lipophilicity; †Estimated from analogous fluorenes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。